molecular formula C13H23NO4 B13637732 2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid

2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid

Cat. No.: B13637732
M. Wt: 257.33 g/mol
InChI Key: OTCAYPVLVXQJGB-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often involves similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the process . These systems allow for continuous production with better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol.

    Substitution: Various nucleophiles can be used depending on the desired product.

    Oxidation and Reduction: Specific oxidizing or reducing agents can be employed based on the target transformation.

Major Products Formed

    Deprotection: The major product is the free amino acid after removal of the Boc group.

    Substitution: The products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the final product synthesized from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxycarbonylamino)-4-cyclobutyl-butanoic acid is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other Boc-protected amino acids. This uniqueness can influence its reactivity and the properties of the peptides or other molecules synthesized from it.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

4-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)8-7-9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

OTCAYPVLVXQJGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1CCC1)C(=O)O

Origin of Product

United States

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